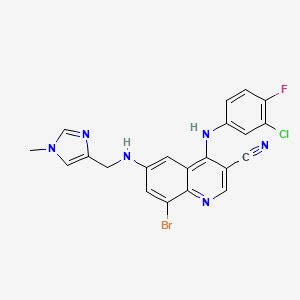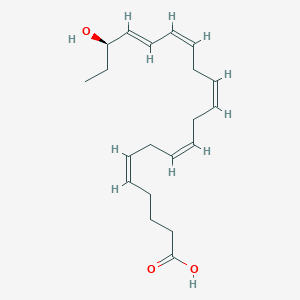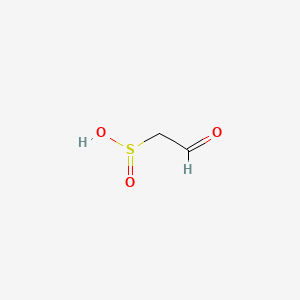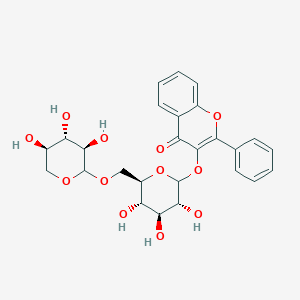
Atractylenolide II
Descripción general
Descripción
Synthesis Analysis
While specific details on the synthesis of Atractylenolide II are not readily available from the provided abstracts, its isolation from natural sources involves complex extraction and purification processes. Research often explores its effects and mechanisms in biological systems, indicating a growing interest in understanding its synthesis for medicinal purposes.
Molecular Structure Analysis
This compound belongs to the class of compounds known as sesquiterpene lactones, characterized by a three-ring structure unique to this group of natural products. This structure is crucial for its biological activity, including its interaction with cellular components and its therapeutic effects.
Chemical Reactions and Properties
This compound's chemical properties are influenced by its sesquiterpene lactone structure, enabling it to participate in various biological interactions. Its reactivity, particularly with cellular proteins, plays a role in its pharmacological effects, such as inducing apoptosis in cancer cells and inhibiting cell proliferation.
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are essential for its application in pharmaceutical formulations. These properties determine its bioavailability and efficacy in biological systems.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with biological molecules, underlie its therapeutic effects. Its ability to modulate signaling pathways and induce cellular responses is central to its pharmacological applications.
References
- Ye et al. (2011) explored the anti-proliferative activity of AT-II in B16 melanoma cells, highlighting its potential in melanoma treatment and providing insight into its molecular mechanisms (Ye et al., 2011).
- Tian and Yu (2017) demonstrated AT-II's significant anti-tumor effects on gastric carcinoma cells, shedding light on its therapeutic potential and the involved Akt/ERK signaling pathway (Tian & Yu, 2017).
- Deng et al. (2021) provided a comprehensive review of atractylenolides' pharmacology, suggesting further clinical and in vitro/in vivo research to explore their medicinal value, including the anti-cancer and anti-inflammatory effects of this compound (Deng et al., 2021).
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Atractylenolide II exhibe potentes propiedades anticancerígenas. Estudios han demostrado que:
- Induce la Apoptosis: Al disminuir la expresión de los genes diana de STAT3 Mcl-1 y Bcl-xL, this compound induce la apoptosis en las células de melanoma .
- Inhibe el Crecimiento Tumoral: En xenotrasplantes de células de melanoma B16 murinas, this compound inhibe eficazmente el crecimiento tumoral .
Efectos Antiinflamatorios
This compound tiene una notable actividad antiinflamatoria:
- Efectos Neuroprotectores: Protege el sistema nervioso al reducir la inflamación .
- Activación de la Vía Nrf2-ARE: this compound activa la vía de señalización Nrf2-ARE, que juega un papel crucial en la lucha contra la inflamación y el estrés oxidativo .
Efectos Antibacterianos
This compound exhibe actividad antibacteriana, que podría explorarse para fines terapéuticos.
En resumen, this compound tiene un considerable valor medicinal y justifica una investigación adicional. Los investigadores deben explorar sus aplicaciones clínicas, sus posibles efectos terapéuticos y sus posibles interacciones con otros medicamentos . Tenga en cuenta que si bien this compound ha demostrado ser prometedor, se necesitan más estudios para comprender completamente sus mecanismos e implicaciones clínicas.
Para obtener información más detallada, puede consultar los artículos de investigación originales que se vinculan a continuación:
Mecanismo De Acción
Target of Action
Atractylenolide II (AT-II) has been identified to target Peptidyl arginine deiminase 3 (PADI3), a gene that is highly expressed in endometrial cancer tissues and associated with poor prognosis .
Mode of Action
AT-II interacts with its target, PADI3, inhibiting cell growth and metastasis, arresting the cell cycle, and inducing apoptosis . It also reverses chemo-resistance in multiple types of tumors by regulating various molecular pathways .
Biochemical Pathways
The anti-cancer activity of AT-II can be attributed to its influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of this compound .
Pharmacokinetics
Atractylenolides, including AT-II, are rapidly absorbed but slowly metabolized Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .
Result of Action
AT-II has been shown to have remarkable anti-cancer activities . It inhibits cell growth and metastasis, arrests the cell cycle, induces apoptosis, and reverses chemo-resistance in multiple types of tumors . These effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Safety and Hazards
Direcciones Futuras
Further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of Atractylenolides is recommended . Both in vitro and in vivo studies are necessary to investigate their ability to regulate blood glucose and lipid, as well as their anti-platelet, anti-osteoporosis, and antibacterial activities .
Propiedades
IUPAC Name |
(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBLUDOOFOBPO-KCQAQPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315809 | |
| Record name | Atractylenolide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73069-14-4 | |
| Record name | Atractylenolide II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylenolide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AT-II exert its anti-cancer effects?
A1: Research suggests that AT-II exhibits anti-cancer activity through multiple mechanisms, including:
- Induction of apoptosis: AT-II has been shown to induce apoptosis in various cancer cell lines, including gastric carcinoma [], prostate cancer [], and breast cancer cells []. This effect is often associated with the modulation of apoptotic-related proteins such as Bax and Bcl-2.
- Inhibition of cell proliferation and motility: Studies have demonstrated that AT-II can suppress the proliferation and motility of cancer cells, potentially by interfering with cell cycle progression and signaling pathways involved in cell migration and invasion [, ].
- Suppression of glycolysis: Evidence suggests that AT-II can inhibit glycolysis in cancer cells, a metabolic pathway often upregulated in tumor cells []. This effect may involve the regulation of key glycolytic enzymes and signaling pathways.
- Modulation of macrophage polarization: AT-II has been shown to inhibit the polarization of macrophages into the M2-like phenotype, which plays a role in promoting tumor growth and metastasis [].
Q2: Which signaling pathways are implicated in the biological activities of AT-II?
A2: Several signaling pathways have been linked to the effects of AT-II, including:
- NF-κB pathway: AT-II has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and immune responses [, ].
- JAK2/STAT3 pathway: Research suggests that AT-II can influence the JAK2/STAT3 pathway, which is involved in cell growth, differentiation, and survival [, ].
- ERK pathway: AT-II has been reported to affect the ERK signaling pathway, implicated in cell proliferation, survival, and differentiation [, ].
- AMPK/PPARα/SREBP-1C pathway: Studies indicate that AT-II may regulate lipid metabolism through the AMPK/PPARα/SREBP-1C pathway [].
Q3: What is the role of PADI3 in the anti-cancer activity of AT-II?
A: Peptidyl arginine deiminase 3 (PADI3) has been identified as a potential target of AT-II in endometrial cancer cells []. AT-II was found to downregulate PADI3 expression, and this downregulation was associated with the suppression of glycolysis and induction of apoptosis.
Q4: Does AT-II interact with any receptors?
A4: While the precise binding targets of AT-II are not fully elucidated, molecular docking studies suggest potential interactions with:
- TLR4/MD-2 receptor complex: AT-II was predicted to bind to the TLR4/MD-2 complex, which is involved in innate immunity and inflammation [].
- EGFR: Molecular docking analysis indicated a potential interaction between AT-II and EGFR, a receptor tyrosine kinase involved in cell growth and proliferation [].
Q5: What is the molecular formula and weight of AT-II?
A5: The molecular formula of AT-II is C15H20O3, and its molecular weight is 248.32 g/mol.
Q6: What spectroscopic data are available for AT-II?
A6: The structural elucidation of AT-II has been accomplished using various spectroscopic techniques, primarily:
Q7: Are there any established formulation strategies for AT-II?
A7: Specific formulation strategies for AT-II have not been extensively reported in the provided research.
Q8: What analytical methods are commonly employed for the characterization and quantification of AT-II?
A8: Various analytical techniques are used for AT-II analysis, including:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is frequently used for the separation and quantification of AT-II in plant materials and biological samples [, , , , , , , ].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of volatile compounds, including AT-II, in plant extracts [, ].
- Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution separation technique, coupled with MS/MS detection offers enhanced sensitivity and selectivity for AT-II analysis [, , , , ].
Q9: What in vitro models have been used to study the biological activity of AT-II?
A9: Various cancer cell lines have been employed to investigate the anti-cancer effects of AT-II in vitro, including:
- Gastric carcinoma cell lines: HGC-27 and AGS []
- Prostate cancer cell lines: DU145 and LNCaP []
- Breast cancer cell lines: MDA-MB231 and MCF-7 []
- Endometrial cancer cell lines: RL95-2 and AN3CA []
- Melanoma cell lines: B16 and A375 []
Q10: What in vivo models have been used to evaluate the therapeutic potential of AT-II?
A10: The following in vivo models have been utilized to assess the effects of AT-II:
- Mouse xenograft models: Studies have employed xenograft models to investigate the anti-tumor activity of AT-II in lung cancer [] and melanoma [].
- Spontaneous hypertension rat (SHR) model: AT-II was investigated in SHR models to assess its potential in treating myocardial fibrosis and oxidative stress [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[3-(Diethylamino)-1-(4-methoxyphenyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1255910.png)




![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(3-piperidinylmethoxy)-4-imidazo[4,5-c]pyridinyl]-2-methyl-3-butyn-2-ol](/img/structure/B1255916.png)







